4-Chloro-2-methylphenethyl alcohol
Description
4-Chloro-2-methylphenethyl alcohol (C₉H₁₁ClO, molecular weight: 170.64 g/mol) is a substituted benzyl alcohol derivative featuring a chlorine atom at the para position (C4), a methyl group at the ortho position (C2), and an ethyl alcohol side chain. This compound serves as a critical building block in organic synthesis, particularly for late-stage derivatization to generate novel bioactive molecules .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVBPXIVSGVNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylphenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-chloro-2-methylacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers higher efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-2-methylphenylacetaldehyde or 4-chloro-2-methylphenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 4-chloro-2-methylphenethylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products:
Oxidation: 4-Chloro-2-methylphenylacetaldehyde, 4-chloro-2-methylphenylacetic acid.
Reduction: 4-Chloro-2-methylphenethylamine.
Substitution: 4-Chloro-2-methylphenethyl chloride.
Scientific Research Applications
Chemistry: 4-Chloro-2-methylphenethyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives with potential biological activity.
Biology: In biological research, this compound can be used to study the effects of chlorine and methyl substitutions on the phenethyl alcohol backbone. It serves as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine: While not a drug itself, this compound can be a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or analgesic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylphenethyl alcohol depends on its specific application. In general, the presence of the chlorine atom and the methyl group can influence the compound’s reactivity and interaction with other molecules. For instance, in biological systems, these substitutions may affect the compound’s ability to bind to enzymes or receptors, altering its biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups: Nitro (-NO₂) and chloro (-Cl) substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Methoxy (-OCH₃) groups donate electrons, improving solubility in polar media .
Biological Activity
4-Chloro-2-methylphenethyl alcohol, a compound with significant potential in various biological applications, has garnered attention for its antimicrobial and antifungal properties. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a phenethyl structure. The molecular formula is , and it exhibits unique chemical properties that influence its biological activity.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. One study highlighted its potential as an adjuvant to existing antibiotics, enhancing their efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Level | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | Moderate | Disruption of cell wall synthesis |
| Candida albicans | High | Inhibition of ergosterol biosynthesis |
| Escherichia coli | Low | Membrane disruption |
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It may act as a substrate for enzymes involved in metabolic pathways, leading to the production of reactive intermediates that disrupt cellular functions. For instance, its oxidation products can interfere with bacterial cell wall synthesis, contributing to its antimicrobial effects .
Case Studies
- Case Study on MRSA : A recent study demonstrated that this compound significantly inhibited the growth of MRSA in vitro. The compound was found to reduce biofilm formation, which is crucial for the persistence of infections .
- Fungal Inhibition : Another investigation focused on its antifungal properties against Candida albicans. The results indicated that the compound effectively inhibited fungal growth by targeting ergosterol biosynthesis, a vital component of fungal cell membranes .
Applications in Medicine
This compound is being explored for its potential therapeutic applications. Its ability to enhance the efficacy of existing antibiotics positions it as a promising candidate in the fight against antibiotic resistance. Additionally, ongoing research aims to evaluate its safety profile and pharmacokinetics for potential incorporation into pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
